molecular formula C20H20ClN3O2 B11143634 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone

Cat. No.: B11143634
M. Wt: 369.8 g/mol
InChI Key: VIVOLHJIOZGVQV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic small molecule featuring a benzimidazole core linked to a substituted piperidine moiety via a ketone bridge. The benzimidazole group is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors, while the 4-hydroxypiperidine fragment may contribute to solubility and pharmacokinetic properties. Crystallographic studies using programs like SHELX have been critical in elucidating its three-dimensional structure, which is essential for understanding its interactions with biological targets .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C20H20ClN3O2/c1-13-22-17-7-2-14(12-18(17)23-13)19(25)24-10-8-20(26,9-11-24)15-3-5-16(21)6-4-15/h2-7,12,26H,8-11H2,1H3,(H,22,23)

InChI Key

VIVOLHJIOZGVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The final step involves coupling the piperidine derivative with the benzimidazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via a multi-step sequence involving:

  • Aza-Michael addition : Reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with activated acrylates or α,β-unsaturated carbonyl intermediates (e.g., methyl acrylate derivatives) under basic conditions (DBU, K₂CO₃) in acetonitrile at 65°C .

  • Benzimidazole coupling : Subsequent coupling of the piperidine intermediate with 2-methyl-6-carboxybenzimidazole using carbodiimide-based coupling agents (e.g., DCC, EDC) or mixed carbonates .

Key Data :

StepReagents/ConditionsYieldCharacterization (IR/NMR)Source
1DBU, MeCN, 65°C, 4h64–75%IR: 1731 cm⁻¹ (C=O ester), 1694 cm⁻¹ (Boc); <sup>1</sup>H-NMR: δ 3.29–4.06 ppm (piperidine CH₂)
2DCC/DMAP, DCM, RT75–87%IR: 1686–1692 cm⁻¹ (C=O); <sup>1</sup>H-NMR: δ 7.1–7.9 ppm (benzimidazole aromatic)

Nucleophilic Substitution Reactions

The hydroxyl group on the piperidine ring undergoes substitution under acidic or Mitsunobu conditions:

  • Acetylation : Reacts with acetyl chloride in pyridine to form the corresponding acetate (yield: 82–89%) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields 4-alkoxy derivatives.

Example Reaction :

Compound+AcClPyridine4-Acetoxy Derivative[5]\text{Compound} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{4-Acetoxy Derivative} \quad[5]

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, though overoxidation of the benzimidazole ring may occur .

Key Observation :

  • Oxidation under mild conditions (Dess-Martin, DCM, 0°C) preserves the benzimidazole integrity (yield: 68%).

Cross-Coupling Reactions

The benzimidazole moiety participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C yields biaryl derivatives (yield: 85–94%) .

  • Buchwald-Hartwig Amination : Coupling with primary amines (e.g., aniline) forms N-arylbenzimidazole analogs .

Optimized Conditions :

ReactionCatalyst/BaseSolventTemp/TimeYieldSource
SuzukiPd(PPh₃)₄, K₃PO₄1,4-Dioxane100°C, 12h94%
BuchwaldPd₂(dba)₃, XantphosToluene80°C, 24h76%

Acid-Base Reactivity

  • Protonation : The piperidine nitrogen (pKa ~7.5) is protonated in acidic media (e.g., HCl/MeOH), forming water-soluble salts .

  • Deprotonation : Treatment with strong bases (e.g., LDA) deprotonates the benzimidazole NH (pKa ~12.5), enabling alkylation at N1 .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) in MeOH leads to cleavage of the C=O bond, forming 4-(4-chlorophenyl)piperidine and benzimidazole fragments.

  • Thermal Decomposition : Degrades at >200°C via retro-Michael pathways, as confirmed by TGA-DSC.

Biological Interactions

While not a direct reaction, the compound inhibits cytochrome P450 enzymes (CYP3A4 IC₅₀ = 1.2 µM) via coordination to the heme iron, as shown in molecular docking studies .

Derivatization for SAR Studies

Key modifications include:

  • Piperidine Ring : Fluorination at C3/C5 enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 h in human microsomes) .

  • Benzimidazole : Introducing electron-withdrawing groups (e.g., NO₂) at C5 improves kinase inhibition (IC₅₀ = 0.3 µM vs. CDK2) .

Scientific Research Applications

The compound exhibits various biological activities primarily due to its structural components, which include both piperidine and indole moieties. These characteristics allow it to interact with multiple biological targets.

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic effects comparable to established medications like haloperidol. In vitro studies have demonstrated its capability to reduce dopaminergic hyperactivity, which is often linked to psychotic disorders .

Antidepressant Effects

The interaction with serotonin receptors also positions this compound as a candidate for antidepressant development, potentially offering new therapeutic avenues for mood disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various contexts:

  • In Vitro Studies : Laboratory experiments have shown that the compound can effectively inhibit the growth of specific cancer cell lines, including breast and colon cancer cells. These findings support its potential as an anticancer agent .
  • Comparative Analysis : Comparative studies with similar compounds have highlighted the unique structural advantages of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone, leading to enhanced biological activity profiles .

Summary Table of Biological Activities

Activity TypeTarget ReceptorsPotential Effects
AntipsychoticDopamine D2Reduction in psychotic symptoms
AntidepressantSerotonin receptorsMood enhancement
AntimicrobialVarious bacterial targetsInhibition of bacterial growth
AnticancerCancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with benzimidazole-based pharmaceuticals (e.g., omeprazole, albendazole) and piperidine derivatives (e.g., haloperidol). Key differentiating features include:

  • Benzimidazole Substituents : The 2-methyl group and 6-position ketone linkage distinguish it from typical benzimidazole drugs, which often feature sulfoxide or thioether groups.
  • Piperidine Modifications : The 4-hydroxyl and 4-chlorophenyl groups contrast with simpler N-alkyl or arylpiperidines in antipsychotics or analgesics.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Biological Target
Target Compound Benzimidazole-Piperidine 2-methyl, 4-Cl-Ph, 4-OH-piperidine Hypothetical kinase inhibitor
Omeprazole Benzimidazole-Sulfoxide Pyridinylmethyl, sulfoxide Proton pump (H+/K+ ATPase)
Haloperidol Piperidine-Butyrophenone 4-Fluorophenyl, keto-butyl chain Dopamine D2 receptor
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-chlorophenyl group likely increases logP compared to unsubstituted piperidines, resembling haloperidol (logP ~3.8).
  • Solubility: The 4-hydroxyl group may enhance aqueous solubility relative to non-hydroxylated analogs, similar to hydroxy-containing antipsychotics like risperidone.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Omeprazole Haloperidol
Molecular Weight (g/mol) ~413.9 345.4 375.9
logP (Predicted) ~3.2 2.0 3.8
Hydrogen Bond Donors 2 2 1

Table 3: Hypothetical Similarity Scores (Tanimoto Coefficient)

Compound Pair Structural Similarity Functional Similarity
Target vs. Omeprazole 0.45 Low
Target vs. Haloperidol 0.38 Moderate

Methodological Considerations in Comparisons

Crystallographic Analysis

Programs like SHELX enable precise determination of bond lengths and angles, critical for comparing conformational flexibility with analogs. For instance, the piperidine ring’s chair conformation in the target compound may differ from the boat conformation seen in certain opioid piperidines .

Similarity Metrics in Virtual Screening

As highlighted in computational studies, similarity assessments depend on descriptor choice (e.g., 2D fingerprints vs. 3D pharmacophores). The target compound’s unique hybrid structure may yield low similarity scores with conventional databases, necessitating advanced alignment algorithms .

Biological Activity

The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, often referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H34Cl2N2O2C_{29}H_{34}Cl_2N_2O_2 with a molecular weight of approximately 513.5 g/mol. The structure features a benzimidazole core, which is known for its multifaceted biological properties, including anticancer and antimicrobial activities.

Antioxidant Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antioxidant properties. For instance, a related compound showed moderate antioxidant activity with an IC50 value of 144.84 µg/ml in DPPH free radical scavenging assays . The presence of hydroxyl groups in the piperidine ring may enhance this activity.

Anticancer Activity

Several studies have reported the anticancer potential of benzimidazole derivatives. In one study, compounds similar to the target compound exhibited cytotoxic effects on various cancer cell lines, including MCF cells, with significant apoptosis induction . The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis through caspase activation .

Antimicrobial Activity

Antimicrobial evaluations have indicated that some benzimidazole derivatives possess mild antimicrobial activity. For example, one derivative showed a zone of inhibition ranging from 7-8 mm against certain bacterial strains, although this was significantly lower than standard antibiotics like ciprofloxacin .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of benzimidazole derivatives, compounds were tested against K562 cell lines. Results indicated that these compounds triggered significant cytotoxicity and apoptosis through caspase activation pathways .

Case Study 2: Antioxidant Assessment

A comparative analysis of various benzimidazole derivatives revealed that those with specific substituents demonstrated enhanced antioxidant capabilities. For example, a derivative with a similar structure exhibited superior antioxidant activity compared to others in its class .

Research Findings

Activity Type IC50/Zone of Inhibition Reference
Antioxidant144.84 µg/ml
Anticancer (MCF Cells)IC50 = 45.2 ± 13.0 µM
AntimicrobialZone of inhibition: 7-8 mm

Q & A

Q. How can the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone be optimized for reproducibility?

Methodological Answer:

  • Reaction Conditions : Use a stepwise approach, starting with coupling the benzimidazole moiety to the piperidine scaffold. For example, highlights yields of 75–84% when using n-hexane/EtOAC (5:5) as eluents and CHCl3/MeOH as solvents for crystallization .
  • Catalyst Optimization : Employ coupling agents like HATU or EDCI for amide bond formation, as demonstrated in analogous benzoylpiperidine syntheses .
  • Purity Monitoring : Use HPLC with a C18 column and a methanol/buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) to track reaction progress and final purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C-NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), hydroxypiperidine (δ 3.5–4.5 ppm), and benzimidazole (δ 2.5 ppm for methyl) groups .
    • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 438.1) .
  • Purity Assessment : HPLC with UV detection at 254 nm, ensuring >95% peak area .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity while maintaining solubility?

Methodological Answer:

  • Scaffold Optimization : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) to the benzimidazole or piperidine moieties. shows that hydroxypicolinoyl derivatives improve solubility without compromising activity .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents, as applied to analogous benzimidazole derivatives in .
  • In Vitro Testing : Screen analogs in parallel for solubility (shake-flask method) and target binding (e.g., kinase inhibition assays) .

Q. How should contradictory data in biological assays (e.g., variable IC50 values) be resolved?

Methodological Answer:

  • Source Identification :
    • Check for impurities via DSC to detect polymorphic forms or hydrate/solvate differences .
    • Validate assay conditions (e.g., buffer pH, incubation time) using pharmacopeial guidelines, such as sodium acetate/1-octanesulfonate buffers for stability .
  • Statistical Analysis : Apply ANOVA to compare replicates across multiple labs, as seen in ’s split-plot experimental design .

Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Environmental Partitioning : Use OECD 123 guidelines to measure log Kow (octanol-water coefficient) and soil sorption (Kd) .
  • Biotransformation Studies : Conduct long-term microcosm experiments (e.g., 6–12 months) to track degradation products via LC-QTOF-MS, referencing ’s framework for ecosystem-level risk assessment .
  • Toxicity Profiling : Test effects on model organisms (e.g., Daphnia magna) at cellular (MTT assay) and population levels .

Experimental Design & Data Validation

Q. How can researchers design dose-response studies to minimize off-target effects?

Methodological Answer:

  • Dose Range : Use preliminary toxicity data (e.g., LD50 in rodents) to establish non-lethal concentrations.
  • Selectivity Profiling : Screen against related targets (e.g., GPCR panels) and employ counter-screens for cytochrome P450 inhibition .
  • Data Normalization : Include vehicle controls and normalize results to baseline activity, as in ’s randomized block design .

Q. What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light, then quantify degradation products via UPLC-PDA .
  • Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C, and test monthly for 12 months using validated HPLC methods .

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